![molecular formula C28H23N3O3S B2498505 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide CAS No. 799785-41-4](/img/structure/B2498505.png)
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Research on related compounds, such as pyrolin derivatives and thiazolidin derivatives, involves complex synthesis processes that might hint at potential methods for synthesizing the compound of interest. For instance, derivatives of 1,2,4-triazol have shown significant synthetic and pharmacological potential, indicating that similar synthetic pathways could be applied to our compound of interest (Chalenko et al., 2019). Moreover, compounds with cyano and furan-2-ylmethyl groups have been prepared through reactions involving chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters, suggesting a multi-step synthesis approach that could be relevant (Horishny et al., 2021).
Molecular Structure Analysis
The structure of related compounds has been determined through X-ray analysis, indicating the importance of this technique in understanding the molecular geometry and electronic structure of complex organic molecules. For example, substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been synthesized, with their structures confirmed via X-ray analysis, which could provide insights into the steric and electronic configurations relevant to the target compound (Dyachenko et al., 2015).
Chemical Reactions and Properties
The reactivity of structurally similar compounds, including their ability to undergo various chemical reactions, can offer clues to the chemical behavior of our compound. For instance, reactions involving palladium-catalyzed oxidative aminocarbonylation have been employed in synthesizing furan-2-ylacetamides, suggesting possible pathways for functionalizing the target molecule (Gabriele et al., 2006).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has been conducted on the synthesis of related compounds through multicomponent reactions, offering a novel approach for constructing complex molecules with potential therapeutic applications. For instance, the synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles via condensation processes showcases the versatility of these reactions in creating pharmacologically relevant structures (Dyachenko et al., 2015).
Anticancer Activity
Compounds with a structure similar to the target compound have demonstrated significant anticancer activity in vitro. Studies have revealed that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents. For example, a study on the synthesis and anticancer activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives found notable cytotoxic effects against leukemia cell lines, indicating their potential in cancer treatment (Horishny et al., 2021).
Anti-Inflammatory and Analgesic Activities
Research into the pharmacological activities of related compounds has also identified significant anti-inflammatory and analgesic effects. For instance, novel synthesis of analogues based on the chemical structure has shown promising anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases (Reddy et al., 2010).
Potential Antituberculosis Activity
Derivatives of the compound have been synthesized and assessed for their antituberculosis activity, contributing to the search for new therapeutic agents against tuberculosis. The synthesis and evaluation of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives have provided insights into their potential use in antituberculosis therapy (Bai et al., 2011).
Propriétés
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N,N-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c29-17-21-26(24-15-8-16-34-24)27-22(13-7-14-23(27)32)30-28(21)35-18-25(33)31(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,8-12,15-16,26,30H,7,13-14,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJJBFOGVHXPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N)C5=CC=CO5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)

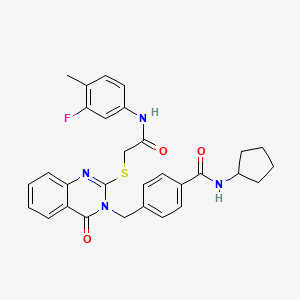
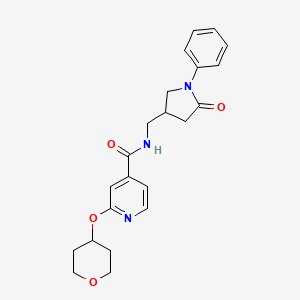
![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)
![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)
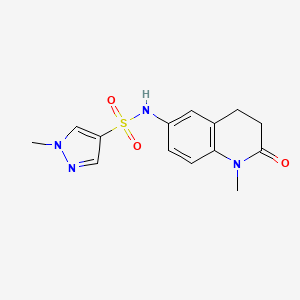
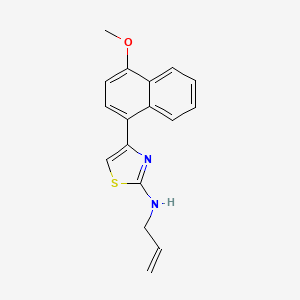
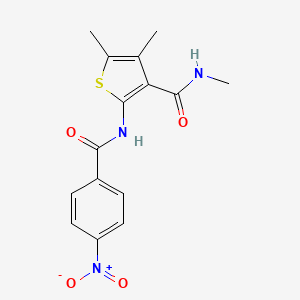
![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)

